ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by a fused heterocyclic core comprising a pyrrole and quinoxaline moiety. The compound features a 3,4-dimethoxyphenyl substituent at the 1-position, an amino group at the 2-position, and an ethyl ester at the 3-position.
Pyrroloquinoxaline derivatives are of interest due to their structural diversity and applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-amino-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-4-29-21(26)17-18-20(24-14-8-6-5-7-13(14)23-18)25(19(17)22)12-9-10-15(27-2)16(11-12)28-3/h5-11H,4,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHNKGGOWIVDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl 2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity . The exact molecular pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Pyrroloquinoxaline Derivatives
*Calculated based on structural analogy due to lack of explicit data.
Key Comparisons:
Substituent Effects: Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) improve solubility in polar solvents, which may enhance bioavailability compared to halogenated analogs like the 3,5-dichlorophenyl derivative () or trifluoromethyl-substituted compound () .
Ester Groups :
- Ethyl esters (target compound, ) offer moderate lipophilicity, whereas methyl esters () are less lipid-soluble. Butyl and heptyl esters () further enhance hydrophobicity, which could impact drug delivery or material applications .
This highlights how functional groups (e.g., nitrile vs. ester) dictate application-specific behavior .
Structural Diversity :
- Substitutions at the 1-position (e.g., dichlorophenyl, trifluoromethylphenyl, or ethoxycarbonylphenyl) modulate electronic and steric properties, influencing reactivity and intermolecular interactions .
Biological Activity
Ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antioxidant, anticancer, and antibacterial activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound belongs to the pyrroloquinoxaline family, characterized by a pyrrole ring fused to a quinoxaline structure. Its molecular formula is , indicating the presence of several functional groups that may contribute to its biological activity.
Antioxidant Activity
Research has shown that pyrrolo[2,3-b]quinoxaline derivatives exhibit significant antioxidant properties. A study evaluated the antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing that this compound demonstrated notable radical scavenging activity. It exhibited a rate constant of for hydroxyl radical scavenging in specific environments, positioning it alongside established antioxidants like Trolox and gallic acid in terms of efficacy .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the aromatic rings significantly influence its potency. For instance:
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | HeLa | 0.126 | Excellent |
| This compound | SMMC-7721 | 0.071 | Excellent |
| This compound | K562 | 0.164 | Excellent |
The compound showed a remarkable growth inhibition of over 55% against melanoma cell lines (MALME-M), highlighting its potential as an anticancer agent .
Antibacterial Activity
In addition to its antioxidant and anticancer properties, this compound also exhibits antibacterial activity. Research indicates that derivatives of pyrrolo[2,3-b]quinoxalines possess significant antibacterial effects against various strains of bacteria. The specific mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's derivatives for enhanced biological activity:
- Synthesis and Evaluation : A recent study synthesized multiple derivatives of pyrrolo[2,3-b]quinoxalines and assessed their biological activities using various assays. The findings suggest that structural modifications can lead to improved efficacy against cancer cells .
- Comparative Studies : Comparative analysis with existing drugs revealed that certain derivatives of this compound showed enhanced potency compared to conventional chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
